2-[2-(pyridin-2-yl)-1,3-thiazol-4-yl]ethan-1-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-pyridin-2-yl-1,3-thiazol-4-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S/c11-5-4-8-7-14-10(13-8)9-3-1-2-6-12-9/h1-3,6-7H,4-5,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWCUIBLLIAQAIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=CS2)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of a suitable precursor containing a thioamide and a halogenated pyridine derivative under basic conditions . The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Substitution Reactions
The ethanamine group and thiazole ring undergo nucleophilic and electrophilic substitutions:
Functionalization of the Ethanamine Group
Thiazole Ring Modifications
Electrophilic aromatic substitution at position 5 of the thiazole ring is feasible due to electron-rich aromatic systems. For example:
-
Nitration : HNO₃/H₂SO₄ introduces nitro groups, though specific examples for this compound require further exploration .
Oxidation
-
Thiazole Ring : KMnO₄ oxidizes the thiazole sulfur to sulfoxide or sulfone derivatives .
-
Pyridine Ring : H₂O₂/SeO₂ oxidizes pyridin-2-yl to pyridine N-oxide .
Reduction
Coupling Reactions
The ethanamine group participates in cross-coupling reactions:
| Reaction Type | Catalysts/Reagents | Application | Source |
|---|---|---|---|
| Buchwald–Hartwig | Pd(OAc)₂, Xantphos, Cs₂CO₃ | Arylation of the amine group | |
| Reductive Amination | NaBH₃CN, MeOH | Introduction of alkyl/aryl substituents |
Complexation Reactions
The pyridin-2-yl group acts as a ligand for metal coordination:
-
Coordination with Cu(II) : Forms octahedral complexes, confirmed by UV-Vis (λₘₐₓ = 650 nm) and ESR .
-
Pd(II) Complexes : Used in catalytic cross-coupling reactions .
Table 2: Oxidation/Reduction Examples
| Substrate | Reagents | Product | Outcome |
|---|---|---|---|
| Thiazole-S | KMnO₄, H₂O | Thiazole sulfoxide | Increased polarity |
| Pyridin-2-yl | H₂O₂, SeO₂ | Pyridine N-oxide | Enhanced coordination ability |
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for further pharmacological studies:
- Antimicrobial Activity : Research indicates that compounds containing thiazole and pyridine moieties often demonstrate antimicrobial properties. The structural characteristics of 2-[2-(pyridin-2-yl)-1,3-thiazol-4-yl]ethan-1-amine suggest potential effectiveness against various bacterial strains .
- Anticancer Potential : Thiazole derivatives have been explored for their anticancer activities. Studies show that modifications to the thiazole ring can enhance the cytotoxic effects against cancer cell lines, indicating a promising avenue for developing anticancer agents based on this scaffold .
- Protein Kinase Inhibition : The compound has been evaluated for its ability to inhibit specific protein kinases, which are critical in regulating cellular functions and are often implicated in cancer progression. The planarity and electronic properties of the thiazole-pyridine system contribute to its binding affinity to these targets .
Case Studies
Several studies highlight the applications of this compound:
Mechanism of Action
The mechanism of action of 2-[2-(pyridin-2-yl)-1,3-thiazol-4-yl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of these targets, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by forming stable complexes with their active sites, thereby blocking substrate access .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Thiazole-Pyridine Hybrids
Positional Isomerism
- 2-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride (CAS: 1308650-39-6):
Heterocycle Replacement
2-[2-(Pyridazin-4-yl)-1,3-thiazol-4-yl]ethan-1-amine (CAS: 1517787-50-6):
- 2-[2-(Pyrrolidin-1-yl)-1,3-thiazol-4-yl]ethan-1-amine: Pyrrolidine (saturated five-membered ring) replaces pyridine, eliminating aromaticity and reducing basicity. Potential for improved blood-brain barrier penetration due to increased lipophilicity .
Functional Group Modifications
Methyl-Substituted Derivatives
- 5-(2-Methyl-1,3-thiazol-4-yl)pyridin-2-amine (CAS: 157842-92-7):
Halogenated Derivatives
- Molecular formula: C₁₁H₁₀ClN₂S; molecular weight: 252.73 g/mol .
Bicyclic and Complex Heterocycles
- Molecular formula: C₁₁H₁₉N₃S; molecular weight: 225.35 g/mol. Purity: 98%, commonly used in high-throughput screening .
Key Properties
Biological Activity
2-[2-(pyridin-2-yl)-1,3-thiazol-4-yl]ethan-1-amine, with the CAS number 938377-79-8, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical formula for this compound is C₁₀H₁₁N₃S. It features a thiazole ring fused with a pyridine moiety, contributing to its bioactivity. The compound's molecular weight is approximately 205.28 g/mol, and it is typically available as a white to off-white powder.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₁N₃S |
| Molecular Weight | 205.28 g/mol |
| CAS Number | 938377-79-8 |
| Appearance | White to off-white powder |
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. Research indicates that modifications in the thiazole structure can lead to significant anticancer effects against various cell lines. For instance, compounds similar to this one have shown promising results in inhibiting cell proliferation in cancer models like A549 (lung cancer) and Caco-2 (colorectal cancer) cells .
Table: Anticancer Activity in Various Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | A549 | <10 | |
| Thiazole Derivative A | Caco-2 | 27.2 | |
| Thiazole Derivative B | A549 | 44.3 |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Thiazole derivatives have shown effectiveness against various pathogens, including bacteria and fungi. The presence of electron-withdrawing groups in the thiazole ring enhances the antimicrobial activity of these compounds .
Table: Antimicrobial Activity Against Selected Pathogens
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| This compound | E. coli | 32 µg/mL | |
| Thiazole Derivative C | S. aureus | 16 µg/mL |
Anticonvulsant Properties
Some thiazole derivatives exhibit anticonvulsant activity, which could be attributed to their ability to modulate neurotransmitter systems. Compounds structurally related to 2-[2-(pyridin-2-yl)-1,3-thiazol-4-yl]ethan-1-amines have shown significant anticonvulsant effects in animal models .
Structure–Activity Relationship (SAR)
The biological activity of thiazole derivatives is closely linked to their structural features. Key findings from SAR studies include:
- Electron-Withdrawing Groups : The presence of electron-withdrawing groups at specific positions on the thiazole ring enhances potency.
- Substituents on Pyridine : Modifications on the pyridine moiety can significantly affect the compound's pharmacological profile.
- Linker Variations : Alterations in the ethylene linker connecting the thiazole and amine groups can influence bioactivity.
Case Studies
A notable study investigated various thiazole derivatives for their anticancer and antimicrobial activities, revealing that specific modifications led to enhanced efficacy against targeted cell lines and pathogens . Another study focused on the synthesis of new thiazole analogs that demonstrated promising results in reducing tumor growth in xenograft models .
Q & A
Q. What synthetic methodologies are commonly employed to prepare 2-[2-(pyridin-2-yl)-1,3-thiazol-4-yl]ethan-1-amine, and how can reaction conditions be optimized for higher yields?
The synthesis of structurally analogous thiazole-pyridine hybrids often involves multi-step reactions. For example, copper-catalyzed coupling reactions (e.g., Ullmann-type) are effective for forming pyridine-thiazole linkages. A typical protocol involves dissolving precursors like halogenated pyridines in polar solvents (e.g., DMSO), adding catalysts like copper(I) bromide, and coupling with thiazole derivatives under reflux (35–90°C) for 24–72 hours . Chromatographic purification (e.g., gradient elution with ethyl acetate/hexane) is critical for isolating the product. Yield optimization requires adjusting stoichiometry, catalyst loading, and reaction time. For instance, reducing copper(I) bromide from 5 mol% to 2 mol% in similar reactions increased yields by ~15% due to reduced side reactions .
Q. How are spectroscopic techniques (NMR, HRMS) utilized to confirm the structure and purity of this compound?
Structural confirmation relies on combined spectral analysis:
- ¹H NMR : Peaks for the pyridine ring protons typically appear as doublets (δ 8.5–9.0 ppm), while the thiazole protons resonate at δ 7.5–8.0 ppm. The ethanamine side chain shows characteristic signals at δ 2.8–3.2 ppm (CH₂) and δ 1.5–2.0 ppm (NH₂) .
- HRMS : Exact mass analysis (e.g., ESI+) confirms the molecular ion ([M+H]⁺) with an error margin <5 ppm. For example, a calculated mass of 215.0984 Da matches experimental data .
- IR : Absorptions near 3298 cm⁻¹ indicate NH stretching vibrations .
Q. What are the key physicochemical properties (solubility, stability) of this compound under standard laboratory conditions?
The compound is typically a yellow to off-white solid with moderate solubility in polar aprotic solvents (DMSO, DMF) but limited solubility in water. Stability studies suggest degradation under prolonged exposure to light or acidic conditions. Storage at –20°C in inert atmospheres (N₂) is recommended for long-term preservation .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity or biological activity of this compound?
Density Functional Theory (DFT) calculations can optimize the compound’s geometry and predict electronic properties (e.g., HOMO-LUMO gaps) to assess redox activity. Molecular docking studies, as demonstrated for analogous thiazole-triazole hybrids, reveal binding affinities to target proteins (e.g., enzymes like caspases or kinases). For example, docking poses of similar compounds showed hydrogen bonding with active-site residues (e.g., Asp189 in trypsin-like proteases), correlating with inhibitory activity .
Q. What strategies resolve contradictions in experimental data, such as discrepancies in NMR assignments or unexpected byproduct formation?
- Contradictory NMR peaks : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For instance, HSQC can distinguish between pyridine C-H couplings and thiazole ring protons .
- Byproduct analysis : LC-MS or GC-MS identifies impurities. In one case, a brominated byproduct (m/z +79.9 Da) formed due to residual Br₂ in solvents, resolved by rigorous solvent drying .
Q. How does modifying the ethanamine side chain (e.g., alkylation, acylation) influence the compound’s pharmacological or catalytic properties?
Structure-activity relationship (SAR) studies show that:
- Alkylation (e.g., replacing NH₂ with NMe₂) enhances lipophilicity, improving blood-brain barrier penetration in CNS-targeted drugs .
- Acylation (e.g., adding acetyl groups) reduces metabolic degradation but may decrease binding affinity due to steric hindrance .
- Catalytic applications (e.g., ligand design for transition metals) benefit from electron-donating substituents, which stabilize metal complexes .
Q. What experimental designs are suitable for evaluating this compound’s efficacy in biological assays (e.g., enzyme inhibition, cytotoxicity)?
- Enzyme inhibition : Use fluorescence-based assays (e.g., caspase-3 activation) with IC₅₀ determination via dose-response curves (0.1–100 μM). Include positive controls (e.g., staurosporine) and validate with Western blotting .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ calculations. Optimize cell density (5,000–10,000 cells/well) and incubation time (24–72 hours) to avoid false negatives .
Q. How can regioselectivity challenges in thiazole ring functionalization be addressed during derivatization?
Regioselective functionalization is achieved by:
- Directed ortho-metalation : Use bulky bases (e.g., LDA) to deprotonate specific positions on the thiazole ring, followed by electrophilic quenching (e.g., I₂) .
- Cross-coupling : Suzuki-Miyaura reactions with boronic acids selectively modify the 4-position of the thiazole, guided by steric and electronic factors .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
